molecular formula C20H16N2O2 B3343207 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- CAS No. 509-77-3

1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-

Cat. No.: B3343207
CAS No.: 509-77-3
M. Wt: 316.4 g/mol
InChI Key: PLYHMRQAXIKUIV-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of two 4-aminophenyl groups attached to the 3,3-position of the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- typically involves the reaction of isobenzofuranone derivatives with 4-aminophenyl compounds. One common method includes the use of a palladium-catalyzed coupling reaction, where isobenzofuranone is reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)-
  • 1(3H)-Isobenzofuranone, 3,3-bis(4-methoxyphenyl)-
  • 1(3H)-Isobenzofuranone, 3,3-bis(4-chlorophenyl)-

Comparison: 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)- is unique due to the presence of amino groups, which impart distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in the synthesis of polymers and advanced materials. In contrast, the hydroxy, methoxy, and chloro derivatives exhibit different reactivity and properties, making them suitable for other specific applications.

Properties

IUPAC Name

3,3-bis(4-aminophenyl)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHMRQAXIKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060148
Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-
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Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

509-77-3
Record name Anilinephthalein
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URL https://commonchemistry.cas.org/detail?cas_rn=509-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Anilinephthalein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-
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Record name 1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(4-aminophenyl)phthalide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-
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1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-
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1(3H)-Isobenzofuranone, 3,3-bis(4-aminophenyl)-

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